![molecular formula C23H15F3N2O2S B2527204 4-(4-phenyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide CAS No. 321429-85-0](/img/structure/B2527204.png)
4-(4-phenyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide
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Overview
Description
This compound is a benzamide derivative, which means it contains a benzamide group (a benzene ring attached to a carboxamide). It also has a phenyl group (a benzene ring), a thiazolyl group (a five-membered ring containing nitrogen and sulfur), and a trifluoromethoxy group (an oxygen atom linked to a carbon atom that is bonded to three fluorine atoms) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and thiazole), amide functionality, and a trifluoromethoxy group. These groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the amide group might participate in hydrolysis or condensation reactions. The aromatic rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like amide and trifluoromethoxy could enhance its solubility in polar solvents .Scientific Research Applications
Inhibition of Src Homology-2 Domain-Containing Protein Tyrosine Phosphatase 1 (SHP1) Activity
- Application : The compound was designed based on existing SHP1 inhibitors. It demonstrated inhibitory activity against SHP1 and selective fluorescence response. Its low cytotoxicity in HeLa cells suggests potential use in two-photon cell fluorescence imaging .
Anticancer Potential for Breast Cancer (ER-α Targeting)
- Application : In-silico studies suggest that derivatives of 4-phenyl thiazol-2-amine could serve as potential anticancer agents. Molecular docking indicates their binding ability to estrogen receptor alpha (ER-α) protein targets .
Bifunctional Reactive Dye for Cotton Fabric Dyeing
- Application : The compound’s good light-to-washing fastness may enhance dye penetration and fixation on cotton fabrics, making it suitable for textile dyeing .
Mesoionic Triazolones Synthesis
- Application : The compound participates in an unusual [3+2] cycloaddition, forming mesoionic triazolones. These novel structures could have diverse applications .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4-phenyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F3N2O2S/c24-23(25,26)30-19-12-10-18(11-13-19)27-21(29)16-6-8-17(9-7-16)22-28-20(14-31-22)15-4-2-1-3-5-15/h1-14H,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEWELLQXXQGQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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